D-Cl-amidine hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

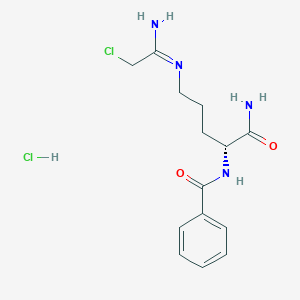

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

N-[(2R)-1-amino-5-[(1-amino-2-chloroethylidene)amino]-1-oxopentan-2-yl]benzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN4O2.ClH/c15-9-12(16)18-8-4-7-11(13(17)20)19-14(21)10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9H2,(H2,16,18)(H2,17,20)(H,19,21);1H/t11-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPFMEGSAOZAJIV-RFVHGSKJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CCCN=C(CCl)N)C(=O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@H](CCCN=C(CCl)N)C(=O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of D-Cl-amidine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Cl-amidine hydrochloride is a potent and highly selective, mechanism-based inhibitor of Protein Arginine Deiminase 1 (PAD1).[1][2][3] PAD enzymes catalyze the post-translational modification known as citrullination, where a peptidylarginine residue is converted to peptidylcitrulline.[4] This conversion results in the loss of a positive charge, which can significantly alter a protein's structure and function.[5] Dysregulated PAD activity, leading to aberrant citrullination, is implicated in the pathophysiology of numerous diseases, including cancer and autoimmune disorders.[2][6]

D-Cl-amidine was developed as a stereoisomer of the well-known pan-PAD inhibitor, Cl-amidine.[7][8] The key structural difference—the D-amino acid configuration instead of the natural L-configuration—confers a remarkable increase in selectivity for the PAD1 isozyme.[7][8] As an irreversible inhibitor, D-Cl-amidine covalently modifies a critical cysteine residue in the enzyme's active site, providing a powerful and specific tool for elucidating the distinct biological roles of PAD1.[2][8]

Core Mechanism of Action

D-Cl-amidine functions as an irreversible, mechanism-based inhibitor of PAD1.[8] Its mechanism involves the covalent modification of a critical cysteine residue within the active site of the enzyme.[2][9] This targeted inactivation prevents PAD1 from catalyzing the conversion of arginine to citrulline on its substrate proteins.

The enhanced selectivity of D-Cl-amidine for PAD1 over other active isoforms (PAD2, PAD3, and PAD4) is attributed to the inversion of its stereochemistry from the L-amino acid form (found in Cl-amidine) to the D-amino acid form.[7][8] This structural alteration makes D-Cl-amidine a superior pharmacological tool for investigating the specific functions of PAD1, minimizing off-target effects on other PAD isozymes.[10]

Quantitative Data Summary

The inhibitory potency, cellular effects, and pharmacokinetic profile of D-Cl-amidine and the related pan-inhibitor Cl-amidine have been characterized in several studies.

Table 1: Inhibitor Potency and Selectivity This table details the inactivation efficiency (k_inact_/K_I_) of D-Cl-amidine against PAD isozymes, highlighting its selectivity for PAD1. For comparative context, the IC50 values for the L-isomer, Cl-amidine, are also provided.

| Inhibitor | Target Isozyme | k_inact_/K_I_ (M⁻¹min⁻¹) | Fold Selectivity for PAD1 | IC50 (μM) | Reference(s) |

| D-Cl-amidine | PAD1 | 13,500 | - | Not Reported | [8] |

| PAD2 | < 270 | > 50-fold | Not Reported | [8] | |

| PAD3 | < 67.5 | > 200-fold | Not Reported | [8] | |

| PAD4 | 1,350 | 10-fold | Not Reported | [8] | |

| Cl-amidine | PAD1 | Not Reported | - | 0.8 | [11][12][13] |

| PAD3 | Not Reported | - | 6.2 | [11][12][13] | |

| PAD4 | Not Reported | - | 5.9 | [11][12][13] |

Table 2: Cellular Effects of D-Cl-amidine This table summarizes the observed effects of D-Cl-amidine on cancer cell lines that express PAD1.

| Cell Line | Effect | Concentration (µM) | Reference(s) |

| MDA-MB-231 | Significantly decreased cell viability | 200 - 400 | [1][2][3] |

| MDA-MB-231 | Increased caspase-3 activity (apoptosis) | 200 - 400 | [1][2] |

Table 3: Pharmacokinetic Profile of D-Cl-amidine in Mice This table presents the serum concentrations of D-Cl-amidine detected after administration in a murine model.

| Administration Route | Dose (mg/kg) | Serum Concentration at 2h | Serum Concentration at 4h | Reference(s) |

| Intravenous (IV) | 2.5 | ~21 nM | ~10 nM | [1][3][7] |

| Intraperitoneal (IP) | 10 | Not Reported | ~10 nM | [1][3][7] |

Signaling Pathways and Downstream Effects

The inhibition of PAD1 by D-Cl-amidine initiates a cascade of downstream cellular events, primarily related to the reduction of citrullination and the induction of apoptosis.

1. On-Target PAD1 Inhibition and Reduction of Citrullination

The primary and most direct effect of D-Cl-amidine is the inactivation of PAD1. This leads to a decrease in the citrullination of histone proteins, a key epigenetic modification.[2] Reduced histone citrullination can alter chromatin structure and gene expression, representing a major pathway through which D-Cl-amidine exerts its biological effects.[2][14]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Methods for the Detection of Peptidylarginine Deiminase (PAD) Activity and Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Council on Undergraduate Research (CUR) - Peptidylarginine Deiminase 4 Inhibitor Cl-Amidine and Rapamycin Exhibit Synergistic Anticancer Effects on Endometrioid Adenocarcinoma Cells [ncur.secure-platform.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. caymanchem.com [caymanchem.com]

- 14. Cl-Amidine Prevents Histone 3 Citrullination and Neutrophil Extracellular Trap Formation, and Improves Survival in a Murine Sepsis Model - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Cl-amidine Hydrochloride: A Technical Guide to the Selective PAD1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Arginine Deiminase 1 (PAD1) is an enzyme implicated in a variety of physiological and pathological processes, including epidermal differentiation, inflammation, and cancer. Its role in converting arginine residues to citrulline on substrate proteins makes it a compelling target for therapeutic intervention. D-Cl-amidine hydrochloride has emerged as a potent, selective, and irreversible inhibitor of PAD1. This technical guide provides an in-depth overview of this compound, including its mechanism of action, chemical properties, synthesis, and its effects in preclinical models. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and drug development.

Introduction

Protein arginine deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the post-translational modification of proteins through the conversion of arginine to citrulline. This process, known as citrullination or deimination, can alter the structure and function of proteins, thereby impacting various cellular processes. The PAD family consists of five isozymes (PAD1, PAD2, PAD3, PAD4, and PAD6), with PADs 1-4 being catalytically active.

While pan-PAD inhibitors like L-Cl-amidine have been instrumental in elucidating the general roles of citrullination, the development of isozyme-selective inhibitors is crucial for dissecting the specific functions of individual PADs and for developing targeted therapies with improved safety profiles. D-Cl-amidine, a stereoisomer of L-Cl-amidine, has been identified as a highly selective inhibitor of PAD1.[1] This selectivity is attributed to the inversion of stereochemistry from the L- to the D-amino acid configuration.[1]

This guide serves as a comprehensive resource for researchers and drug developers interested in utilizing this compound as a tool to investigate PAD1 biology and as a potential therapeutic agent.

Mechanism of Action

D-Cl-amidine is a mechanism-based irreversible inhibitor of PAD1.[2] Its inhibitory action involves the formation of a covalent bond with a critical cysteine residue within the active site of the enzyme.[2] This covalent modification permanently inactivates the enzyme, preventing it from catalyzing the citrullination of its substrates.[2] The key to D-Cl-amidine's selectivity for PAD1 lies in the D-amino acid configuration, which is thought to favor a specific conformation for optimal interaction with the PAD1 active site over other PAD isozymes.[1]

Chemical Properties and Synthesis

This compound is the hydrochloride salt form of D-Cl-amidine, which enhances its water solubility and stability.[3]

Synthesis of D-Cl-amidine:

The synthesis of D-Cl-amidine involves a strategic modification of the synthesis of its L-stereoisomer, Cl-amidine. The key step is the use of a D-ornithine derivative as the starting material to introduce the D-configuration at the α-carbon. While a detailed, step-by-step protocol is proprietary to manufacturers, the general synthetic strategy involves:

-

Protection of D-ornithine: The amino groups of D-ornithine are appropriately protected.

-

Amide bond formation: The protected D-ornithine is coupled with a benzoyl group.

-

Introduction of the chloroacetamidine warhead: The terminal amino group of the ornithine side chain is converted to a chloroacetamidine group. This is a critical step that installs the reactive moiety responsible for irreversible inhibition.

-

Deprotection and salt formation: The protecting groups are removed, and the final compound is converted to its hydrochloride salt to improve its physicochemical properties.

Quantitative Data

The inhibitory activity of D-Cl-amidine against PAD isozymes has been quantitatively characterized. The inactivation efficiency, expressed as kinact/KI, demonstrates its high selectivity for PAD1.

| PAD Isoform | D-Cl-amidine kinact/KI (M⁻¹min⁻¹)[1] | L-Cl-amidine kinact/KI (M⁻¹min⁻¹)[4] |

| PAD1 | 13,500 | 37,000 |

| PAD2 | 270 | 1,200 |

| PAD3 | 67 | 2,000 |

| PAD4 | 1,350 | 13,000 |

| Parameter | D-Cl-amidine | L-Cl-amidine |

| Murine Hepatic Microsome Half-life | 33 min[4] | 37 min[4] |

| In Vivo Stability (10 mg/kg IP in mice) | Detected at 4h (~10 nM)[4] | Completely degraded within 4h[4] |

| Maximum Tolerated Dose (in mice) | Better tolerated[4] | Less tolerated[4] |

In Vitro and In Vivo Studies

In Vitro Studies

-

Enzymatic Assays: D-Cl-amidine demonstrates potent and selective inhibition of PAD1 activity in enzymatic assays.[1]

-

Cell-Based Assays: In cell culture models, D-Cl-amidine has been shown to decrease the viability of cancer cells, such as the MDA-MB-231 breast cancer cell line, at concentrations of 200-400 μM.[3][5] This effect is associated with the induction of apoptosis, as evidenced by increased caspase-3 activity.[3][5]

In Vivo Studies

While comprehensive in vivo efficacy studies for D-Cl-amidine are still emerging, initial pharmacokinetic studies in mice have shown its superior stability compared to L-Cl-amidine.[4] When administered intravenously at 2.5 mg/kg, D-Cl-amidine was detectable in serum at approximately 10 nM after 4 hours.[5] Following intraperitoneal administration at 10 mg/kg, it was also observed in the blood serum at a concentration of around 10 nM at 4 hours.[5] This enhanced in vivo stability makes D-Cl-amidine a more suitable candidate for in vivo investigations.[4]

Signaling Pathways

The inhibition of PAD1 by D-Cl-amidine can modulate downstream signaling pathways. In cancer cells, PAD1 inhibition has been linked to the induction of apoptosis. This process is executed by a cascade of caspases, with caspase-3 being a key executioner caspase.

In the context of triple-negative breast cancer, PAD1 has been shown to interact with and citrullinate MEK1, which in turn affects the phosphorylation of ERK1/2 and the expression of MMP2, thereby promoting epithelial-mesenchymal transition (EMT) and metastasis.[6] D-Cl-amidine, by inhibiting PAD1, can potentially reverse these effects.

Experimental Protocols

In Vitro PAD1 Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of D-Cl-amidine on PAD1.

Materials:

-

Recombinant human PAD1 enzyme

-

Assay Buffer: 100 mM HEPES (pH 7.6), 50 mM NaCl, 10 mM CaCl₂, 2 mM DTT[2]

-

Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE)[2]

-

This compound

-

Detection Reagent (e.g., diacetyl monoxime-based reagent for citrulline detection)[2]

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in the Assay Buffer.

-

In a 96-well plate, add the PAD1 enzyme to the Assay Buffer.

-

Add the D-Cl-amidine dilutions to the wells containing the enzyme and pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the BAEE substrate to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding a strong acid (e.g., perchloric acid).

-

Add the colorimetric detection reagent and incubate according to the manufacturer's instructions to allow for color development.

-

Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a plate reader.

-

Calculate the percent inhibition for each D-Cl-amidine concentration and determine the IC₅₀ value.

In Vivo Pharmacokinetic Study in Mice

This protocol provides a general workflow for assessing the pharmacokinetic profile of D-Cl-amidine in mice.

Materials:

-

This compound

-

Vehicle for administration (e.g., saline)

-

C57BL/6 mice

-

Blood collection supplies (e.g., heparinized capillaries)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Administer this compound to mice via the desired route (e.g., intravenous or intraperitoneal injection).

-

Collect blood samples at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes) post-administration.

-

Process the blood samples to obtain plasma by centrifugation.

-

Extract D-Cl-amidine from the plasma samples using a suitable organic solvent (e.g., acetonitrile).

-

Analyze the extracted samples using a validated LC-MS/MS method to quantify the concentration of D-Cl-amidine.

-

Calculate pharmacokinetic parameters such as half-life (t₁/₂), maximum concentration (Cₘₐₓ), and area under the curve (AUC).

Conclusion

This compound is a valuable research tool for investigating the specific roles of PAD1 in health and disease. Its high selectivity, coupled with its improved in vivo stability and favorable safety profile compared to pan-PAD inhibitors, makes it an attractive candidate for further preclinical and potentially clinical development. The data and protocols presented in this guide are intended to support the scientific community in effectively utilizing this selective PAD1 inhibitor.

References

An In-depth Technical Guide to D-Cl-amidine Hydrochloride for Apoptosis Induction

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

D-Cl-amidine hydrochloride is a potent, selective, and irreversible inhibitor of Protein Arginine Deiminase 1 (PAD1), a member of a family of enzymes that catalyze the post-translational modification of proteins known as citrullination.[1][2] Dysregulated PAD activity is implicated in various pathologies, including cancer.[3][4] D-Cl-amidine, a D-amino acid-based analogue of the pan-PAD inhibitor Cl-amidine, demonstrates enhanced selectivity for PAD1.[1][5] Its primary mechanism of action involves the covalent modification of a critical cysteine residue in the PAD1 active site, leading to its inactivation.[1] This inhibition triggers downstream cellular events, culminating in the induction of apoptosis in cancer cells, particularly those expressing PAD1.[1][2] This guide provides a comprehensive overview of its mechanism, quantitative data on its efficacy, detailed experimental protocols, and visualizations of the key pathways and workflows. For experimental use, the hydrochloride salt form is recommended due to its superior water solubility and stability.[2][6]

Core Mechanism of Action

D-Cl-amidine functions as a mechanism-based inhibitor of PAD1.[1] The inhibition of PAD1 by D-Cl-amidine has been shown to induce apoptosis through multiple signaling cascades. The primary pathways implicated include:

-

p53-Mediated Apoptosis: D-Cl-amidine treatment can lead to the nuclear accumulation of the tumor suppressor p53.[7] This, in turn, upregulates the expression of apoptosis-mediating genes like OKL38.[7] Studies with the parent compound, Cl-amidine, have also shown an induction of p53 and its target, the cell cycle inhibitor p21.[8]

-

Mitochondrial Pathway: The compound can induce apoptosis by increasing mitochondrial membrane depolarization, a key event in the intrinsic apoptotic pathway.[3]

-

Caspase Activation: In many cell types, D-Cl-amidine-induced apoptosis is marked by an increase in caspase-3 activity, a critical executioner caspase.[1][2][9] However, some studies have noted that apoptosis can also proceed in a caspase-3 independent manner.[3]

-

Cell Cycle Arrest: Cl-amidine has been observed to cause cell cycle arrest, which can be a precursor to apoptosis.[10][11]

Signaling Pathway Visualization

The following diagram illustrates the putative signaling cascade initiated by D-Cl-amidine.

Quantitative Data

The efficacy of D-Cl-amidine and its parent compound, Cl-amidine, has been quantified in various assays.

Inhibitory Activity Against PAD Isozymes

D-Cl-amidine shows high selectivity for PAD1 compared to other isozymes.[1]

| Compound | PAD Isozyme | Potency (kinact/KI, M-1min-1) | Fold Selectivity for PAD1 | Reference |

| D-Cl-amidine | PAD1 | 13,500 | - | [1] |

| PAD2 | < 270 | > 50-fold | [1] | |

| PAD3 | < 67.5 | > 200-fold | [1] | |

| PAD4 | 1,350 | 10-fold | [1] |

| Compound | PAD Isozyme | IC50 (µM) | Reference |

| Cl-amidine | PAD1 | 0.8 | [10][12] |

| PAD3 | 6.2 | [10][12] | |

| PAD4 | 5.9 | [10][12] |

In Vitro Cytotoxicity and Apoptotic Induction

The cytotoxic effects of Cl-amidine and D-Cl-amidine have been evaluated across various cell lines. Notably, Cl-amidine shows higher cytotoxicity in glioblastoma cells compared to healthy fibroblasts.[3]

| Compound | Cell Line | Cell Type | IC50 (24h) | IC50 (48h) | Reference |

| Cl-amidine | U-87 MG | Human Glioblastoma | 256.09 µM | 150.40 µM | [3] |

| BJ | Human Healthy Fibroblast | 604.27 µM | 549.20 µM | [3] | |

| HL-60 | Human Leukemia | 0.25 µM | Not Reported | [13] | |

| MCF-7 | Human Breast Cancer | 0.05 µM | Not Reported | [13] | |

| HT-29 | Human Colon Cancer | 1 µM | Not Reported | [13] |

| Compound | Cell Line | Concentration | Effect | Reference |

| D-Cl-amidine | MDA-MB-231 | 200-400 µM | Significantly decreased cell viability | [2][14] |

| Cl-amidine | TK6 | 5-50 µg/mL (24h) | Dose-dependent induction of apoptosis | [10][12] |

| HT29 | 5-50 µg/mL (24h) | Relatively resistant to apoptosis | [10][12] | |

| MCF10DCIS | 200-400 µM | Dose-dependent increase in apoptosis | [15] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess D-Cl-amidine-induced apoptosis.

Cell Viability Assay (MTT-Based)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

PAD1-expressing cells (e.g., MDA-MB-231)[1]

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

-

Microplate reader

Procedure:

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[13]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with medium containing various concentrations of the compound (e.g., 0.1 µM to 400 µM) and a vehicle control (e.g., sterile PBS or DMSO at <0.1%).[13]

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[13]

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[13]

-

Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9][13]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9][13]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells and plot a dose-response curve to determine the IC50 value.[16]

Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells treated with this compound as per experimental design

-

Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[3]

-

Cold Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Collection: After treatment, collect both floating and adherent cells. Adherent cells can be detached using trypsin. Combine all cells from each sample.[17]

-

Washing: Wash the cells twice with cold PBS by centrifuging at ~1200 RPM for 5 minutes and discarding the supernatant.[3]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 106 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (~1 x 105 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[17]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Caspase-3 Activity Assay

This assay quantifies the activity of executioner caspase-3, a key marker of apoptosis.

Materials:

-

Cells treated with this compound

-

Cell lysis buffer

-

Commercially available Caspase-3 colorimetric or fluorometric assay kit[1][9]

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric, Ac-DEVD-AMC for fluorometric)[1]

-

96-well plate

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Cell Treatment: Treat cells with D-Cl-amidine as described in the cell viability assay.[1]

-

Cell Lysis: After treatment, lyse the cells according to the kit manufacturer's protocol to release cellular contents.[1]

-

Assay Setup: Add the cell lysate to a 96-well plate.

-

Reaction Initiation: Add the reaction buffer containing the caspase-3 substrate to each well.[1][9]

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorescent substrate.[9]

-

Measurement: Measure the absorbance (e.g., at 405 nm for pNA) or fluorescence (e.g., Ex/Em = 380/460 nm for AMC) using a microplate reader.[1]

-

Data Analysis: The rate of signal increase is proportional to the caspase-3 activity in the sample. Compare the activity in treated samples to the untreated control.

Troubleshooting and Considerations

-

Compound Stability: The free base form of Cl-amidine can be unstable. It is highly advisable to use the hydrochloride salt form for improved water solubility and stability.[9] Always prepare fresh solutions before use.[6]

-

Off-Target Effects: At high concentrations, D-Cl-amidine may exhibit off-target effects. For instance, Cl-amidine has been observed to decrease the activation of the NF-κB signaling pathway, which could independently affect cell survival.[9]

-

Cell Line Specificity: Sensitivity to PAD inhibitors varies significantly between cell lines.[9] For example, the HT29 colon cancer cell line is relatively resistant to Cl-amidine-induced apoptosis compared to the TK6 lymphoblastoid cell line.[10][12] It is crucial to establish a dose-response curve for each new cell line.

-

Primary Cells: Primary cells are often more sensitive to cytotoxicity than immortalized cell lines. It may be necessary to optimize drug concentration and reduce exposure time to minimize toxicity while still achieving effective PAD inhibition.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The investigation of cytotoxic and apoptotic activity of Cl-amidine on the human U-87 MG glioma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ncur.secure-platform.com [ncur.secure-platform.com]

- 5. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Suppression of colitis in mice by Cl-amidine: a novel peptidylarginine deiminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. benchchem.com [benchchem.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

D-Cl-amidine Hydrochloride in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Cl-amidine hydrochloride is emerging as a significant tool in cancer research, primarily through its targeted inhibition of Protein Arginine Deiminase 1 (PAD1). This document provides a comprehensive technical overview of this compound, contrasting it with the more broadly studied pan-PAD inhibitor, Cl-amidine. It details the underlying mechanism of PAD inhibition, its effects on cancer cell viability and signaling, and provides standardized protocols for key experimental assays. The information presented herein is intended to equip researchers and drug development professionals with the critical data and methodologies required to effectively investigate and leverage PAD inhibition in oncology.

Introduction to Protein Arginine Deiminases (PADs) and Citrullination in Cancer

Protein arginine deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine residues to citrulline, a process known as citrullination or deimination. This conversion leads to a loss of positive charge on the protein, which can significantly alter its structure and function, thereby impacting various cellular processes.[1] In the context of cancer, dysregulated PAD activity has been implicated in tumorigenesis, metastasis, and the modulation of the tumor microenvironment.[2][3]

The PAD family consists of five isoforms (PAD1, PAD2, PAD3, PAD4, and PAD6) with distinct tissue distributions and substrate specificities.[4] PAD1, the primary target of this compound, and PAD4 have been particularly noted for their roles in cancer progression.[3][5] They can influence gene expression through histone citrullination, a key epigenetic modification, and regulate the function of various non-histone proteins involved in cell proliferation, apoptosis, and inflammation.[3][5]

This compound: A Selective PAD1 Inhibitor

D-Cl-amidine is a stereoisomer of the well-characterized pan-PAD inhibitor, Cl-amidine.[6] The "D" designation refers to the D-amino acid configuration, which confers remarkable selectivity for PAD1 over other PAD isoforms.[7] This selectivity makes this compound a valuable chemical probe for elucidating the specific biological functions of PAD1 in cancer.

Mechanism of Action

Both D-Cl-amidine and Cl-amidine are irreversible inhibitors that act by covalently modifying a critical cysteine residue within the active site of PAD enzymes.[8] This covalent modification permanently inactivates the enzyme.

Quantitative Data: Inhibitory Activity and Cellular Effects

The following tables summarize the key quantitative data for D-Cl-amidine and the related pan-PAD inhibitor, Cl-amidine.

Table 1: Inhibitory Potency and Selectivity of D-Cl-amidine and Cl-amidine

| Inhibitor | Target PAD(s) | kinact/KI (M-1min-1) for PAD1 | Selectivity for PAD1 | Reference |

| D-Cl-amidine | PAD1 | 13,500 | ~10-fold over PAD4, 50-fold over PAD2, 200-fold over PAD3 | [7] |

| L-Cl-amidine (Cl-amidine) | Pan-PAD | 37,000 | ~3-fold over PAD4 | [7][9] |

Table 2: IC50 Values of Cl-amidine Against PAD Isoforms and Cancer Cell Lines

| Compound | Target | IC50 (µM) | Reference |

| Cl-amidine hydrochloride | PAD1 | 0.8 | [8][10] |

| PAD3 | 6.2 | [10] | |

| PAD4 | 5.9 | [10][11] | |

| HL-60 (human leukemia) | 0.25 | [9] | |

| MCF-7 (human breast cancer) | 0.05 | [9] | |

| HT-29 (human colon cancer) | 1.0 | [9] | |

| U-87 MG (human glioblastoma) | 150.40 (48h) | [4] |

Table 3: Cellular Effects of this compound

| Cell Line | Concentration | Effect | Reference |

| MDA-MB-231 (human breast cancer) | 200-400 µM | Decreased cell viability, increased caspase-3 activity (apoptosis) | [12][13] |

Signaling Pathways Modulated by this compound

The inhibition of PAD1 by this compound can impact several critical signaling pathways in cancer cells.

PAD1-MEK1-ERK1/2 Signaling Pathway

PAD1 has been shown to citrullinate MEK1, a key kinase in the MAPK/ERK signaling pathway. This pathway is frequently hyperactivated in various cancers and plays a crucial role in cell proliferation, survival, and differentiation.[14][15] The citrullination of MEK1 by PAD1 can modulate the phosphorylation of its downstream target, ERK1/2, thereby influencing the expression of genes involved in metastasis, such as MMP2.[7]

PADs and p53/NF-κB Signaling

PAD enzymes, particularly PAD4, can influence the p53 and NF-κB signaling pathways, which are central to cancer cell fate. PAD4 can act as a corepressor of p53 by citrullinating histones at the promoters of p53 target genes, leading to transcriptional repression and inhibition of apoptosis.[3][5] Inhibition of PADs can, therefore, lead to the re-expression of p53 target genes, promoting cell cycle arrest and apoptosis.[5] Additionally, PAD2 has been shown to regulate NF-κB activity by citrullinating IKKγ, thereby suppressing its activity.[3]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and standardization of experiments investigating this compound.

Cell Viability Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[16][17]

Materials:

-

96-well microplate

-

Cells of interest

-

Complete culture medium

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Multi-well spectrophotometer (plate reader)

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: The following day, treat the cells with various concentrations of this compound. Include a vehicle control (solvent alone).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.[18][19]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the purple formazan crystals.[20]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17] Measure the absorbance at 570-590 nm using a plate reader.[16][17]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection: Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[21]

Materials:

-

Cells treated with this compound

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA)

-

Assay buffer

-

96-well plate

-

Microplate reader

Protocol:

-

Cell Treatment and Lysis: Treat cells as described for the MTT assay. Following treatment, harvest and lyse the cells according to the manufacturer's protocol of the chosen caspase-3 assay kit.

-

Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.

-

Assay Reaction: In a 96-well plate, add the cell lysate to the assay buffer containing the caspase-3 substrate.[22]

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[23][24]

-

Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence at the appropriate wavelength (e.g., 405 nm for pNA) using a microplate reader.[22]

-

Data Analysis: Calculate the caspase-3 activity relative to the control.

Neutrophil Extracellular Trap (NET) Formation Assay

This assay visualizes and quantifies the formation of NETs, which are web-like structures of DNA, histones, and granular proteins released by neutrophils. PADs, particularly PAD4, are critical for NETosis through histone citrullination.[3]

Materials:

-

Isolated primary neutrophils

-

Poly-L-lysine coated coverslips or 96-well plates

-

RPMI 1640 medium

-

This compound

-

NETosis-inducing agent (e.g., PMA, LPS, or ionomycin)[25][26]

-

DNA-binding fluorescent dye (e.g., Sytox Green or PlaNET Green)[26][27]

-

Antibodies against NET components (e.g., citrullinated histone H3, myeloperoxidase) for immunofluorescence

-

Fluorescence microscope or plate reader

Protocol:

-

Neutrophil Isolation and Seeding: Isolate neutrophils from fresh blood and seed them onto poly-L-lysine coated surfaces. Allow them to adhere.[27]

-

Inhibitor Pre-treatment: Pre-incubate the neutrophils with this compound or a vehicle control for 30-60 minutes.

-

NETosis Induction: Stimulate the cells with a NETosis-inducing agent for 2-4 hours.[26][27]

-

Quantification of Extracellular DNA: To quantify NETosis, add a cell-impermeable DNA dye to the wells and measure fluorescence using a plate reader.

-

Visualization of NETs: For visualization, fix the cells and perform immunofluorescence staining for DNA and NET-associated proteins.

-

Imaging: Visualize the NETs using a fluorescence microscope.

Conclusion and Future Directions

This compound represents a highly selective and potent tool for investigating the role of PAD1 in cancer. Its ability to specifically inhibit PAD1 allows for a more nuanced understanding of the downstream consequences of this inhibition compared to pan-PAD inhibitors. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of targeting PAD1 in various cancer contexts.

Future research should focus on in vivo studies to evaluate the efficacy and safety of this compound in preclinical cancer models.[28] Furthermore, elucidating the full spectrum of PAD1 substrates in cancer cells and understanding the interplay between PAD1 and other signaling pathways will be crucial for the development of novel PAD-targeted therapies. The continued investigation of this compound and other isoform-selective PAD inhibitors holds significant promise for advancing cancer treatment.

References

- 1. researchgate.net [researchgate.net]

- 2. Council on Undergraduate Research (CUR) - Peptidylarginine Deiminase 4 Inhibitor Cl-Amidine and Rapamycin Exhibit Synergistic Anticancer Effects on Endometrioid Adenocarcinoma Cells [ncur.secure-platform.com]

- 3. Potential Role of Peptidylarginine Deiminase Enzymes and Protein Citrullination in Cancer Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The investigation of cytotoxic and apoptotic activity of Cl-amidine on the human U-87 MG glioma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PAD4 and Its Inhibitors in Cancer Progression and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. stemcell.com [stemcell.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Activation of the ERK1/2 Molecular Pathways and Its Relation to the Pathogenicity of Human Malignant Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The MAPK MEK1/2-ERK1/2 Pathway and Its Implication in Hepatocyte Cell Cycle Control - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchhub.com [researchhub.com]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 21. caspase3 assay [assay-protocol.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. mpbio.com [mpbio.com]

- 24. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 25. Inhibition of PAD2 Improves Survival in a Mouse Model of Lethal LPS-induced Endotoxic Shock - PMC [pmc.ncbi.nlm.nih.gov]

- 26. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 27. Frontiers | Physiological Stimuli Induce PAD4-Dependent, ROS-Independent NETosis, With Early and Late Events Controlled by Discrete Signaling Pathways [frontiersin.org]

- 28. benchchem.com [benchchem.com]

D-Cl-amidine Hydrochloride and Caspase-3 Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Cl-amidine is a potent and highly selective, irreversible inhibitor of Peptidylarginine Deiminase 1 (PAD1), a member of the PAD family of enzymes that catalyze the post-translational modification of arginine to citrulline.[1] This modification, known as citrullination or deimination, plays a significant role in a variety of physiological and pathological processes, including gene regulation, inflammation, and apoptosis.[2] D-Cl-amidine, a D-amino acid-based analogue of the pan-PAD inhibitor Cl-amidine, exhibits enhanced selectivity for PAD1 over other PAD isozymes. The hydrochloride salt form of D-Cl-amidine is often used in research due to its increased water solubility and stability.[3]

The inhibition of PAD enzymes by compounds like D-Cl-amidine has been shown to induce apoptosis in various cancer cell lines.[4][5] A key effector in the apoptotic cascade is caspase-3, a cysteine protease that, once activated, cleaves a multitude of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Several studies suggest that the pro-apoptotic effects of PAD inhibitors are mediated, at least in part, through the activation of caspase-3.[5] This technical guide provides an in-depth overview of the relationship between D-Cl-amidine hydrochloride and caspase-3 activation, presenting available quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.

Data Presentation

Table 1: Inhibitory Activity of D-Cl-amidine and Cl-amidine against PAD Isozymes

| Compound | Target PAD Isozyme | kinact/KI (M-1min-1) | IC50 (μM) | Fold Selectivity for PAD1 | Reference |

| D-Cl-amidine | PAD1 | 13,500 | - | - | |

| PAD2 | < 270 | - | > 50-fold | ||

| PAD3 | < 67.5 | - | > 200-fold | ||

| PAD4 | 1,350 | - | 10-fold | ||

| Cl-amidine | PAD1 | - | 0.8 | - | [4][6][7] |

| PAD3 | - | 6.2 | - | [4][6][7] | |

| PAD4 | - | 5.9 | - | [4][6][7] |

Table 2: Cytotoxicity of Cl-amidine in Cancer and Healthy Cell Lines

| Cell Line | Cell Type | Treatment Duration | IC50 (µM) | Reference |

| U-87 MG | Human Glioblastoma | 24h | 256.09 | [2] |

| 48h | 150.40 | [2] | ||

| BJ | Human Healthy Fibroblast | 24h | 604.27 | [2] |

| 48h | 549.20 | [2] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed mechanism of action of this compound, from PAD1 inhibition to the induction of apoptosis, as well as a logical representation of its on-target versus potential off-target effects.

Proposed pathway of D-Cl-amidine-induced apoptosis.

On-target vs. potential off-target signaling of D-Cl-amidine.

Experimental Protocols

Detailed methodologies for assessing D-Cl-amidine-induced apoptosis and caspase-3 activation are crucial for reproducible research. The following are generalized protocols for key experiments.

Cell Viability Assay (MTT-based)

This protocol is used to determine the cytotoxic effects of D-Cl-amidine on a cell line of interest.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[8]

-

Treatment: Treat cells with various concentrations of this compound (e.g., 100, 200, 400 µM) and a vehicle control (e.g., DMSO).[3][5][8] Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

-

Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.[8]

-

Measurement: Read the absorbance at 570 nm using a microplate reader.[8]

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Caspase-3 Activity Assay (Fluorometric)

This assay quantifies the activity of caspase-3 in cell lysates.

-

Cell Treatment: Treat cells with the desired concentrations of this compound as determined from the cell viability assay. Include positive and negative controls.

-

Cell Lysis: After treatment, harvest and wash the cells with cold PBS. Lyse the cells using a suitable lysis buffer on ice for 10-30 minutes.[8][9] Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.

-

Caspase Assay: In a 96-well black plate, add cell lysate to a reaction buffer containing the fluorogenic caspase-3 substrate, Ac-DEVD-AFC or a similar reagent.[4]

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[8]

-

Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 505 nm.

-

Analysis: Quantify the increase in caspase-3 activity relative to the untreated or vehicle-treated control. Data can be expressed as fold change in fluorescence intensity.

Workflow for a fluorometric caspase-3 activity assay.

Detection of Activated Caspase-3 by Flow Cytometry

This method allows for the quantification of apoptotic cells with active caspase-3 at a single-cell level.

-

Cell Treatment and Harvest: Treat and harvest cells as described for the caspase-3 activity assay.

-

Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and then permeabilize them with a detergent-based buffer (e.g., containing saponin or Tween 20) to allow antibodies to access intracellular targets.[10]

-

Immunostaining: Incubate the permeabilized cells with a fluorochrome-conjugated antibody specific for the cleaved, active form of caspase-3.[11][12]

-

Data Acquisition: Analyze the stained cells using a flow cytometer, exciting the fluorochrome with the appropriate laser and detecting the emission in the corresponding channel.

-

Analysis: Gate on the cell population of interest and quantify the percentage of cells positive for active caspase-3.

Discussion and Conclusion

This compound is a valuable research tool for investigating the biological roles of PAD1. The existing literature indicates that inhibition of PAD1 by D-Cl-amidine can lead to the induction of apoptosis, a process in which caspase-3 plays a pivotal executioner role.[3][5] While the direct quantitative measurement of D-Cl-amidine-induced caspase-3 activation is not extensively detailed in publicly available research, the established link between PAD inhibition and apoptosis strongly suggests the involvement of this pathway.

However, it is important to note that the signaling sequelae of PAD inhibition can be cell-type specific. The finding that Cl-amidine induces apoptosis in U-87 MG glioma cells through a caspase-3 independent mechanism underscores this complexity.[2] Therefore, researchers should consider the cellular context and employ multiple apoptotic markers to fully elucidate the mechanism of action of D-Cl-amidine in their specific model system.

The experimental protocols provided in this guide offer a starting point for the investigation of D-Cl-amidine's effects on apoptosis and caspase-3 activation. Optimization of these protocols for specific cell lines and experimental conditions is recommended. The use of the more stable hydrochloride salt of D-Cl-amidine is also advised for in vitro assays to ensure consistent results.[8]

References

- 1. Peptidylarginine Deiminase Inhibitor Application, Using Cl-Amidine, PAD2, PAD3 and PAD4 Isozyme-Specific Inhibitors in Pancreatic Cancer Cells, Reveals Roles for PAD2 and PAD3 in Cancer Invasion and Modulation of Extracellular Vesicle Signatures [mdpi.com]

- 2. The investigation of cytotoxic and apoptotic activity of Cl-amidine on the human U-87 MG glioma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Fluorometric and colorimetric detection of caspase activity associated with apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. bdbiosciences.com [bdbiosciences.com]

- 10. researchgate.net [researchgate.net]

- 11. Detecting Cleaved Caspase-3 in Apoptotic Cells by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Irreversible Inhibition of PAD1 by D-Cl-amidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the irreversible inhibition of Protein Arginine Deiminase 1 (PAD1) by D-Cl-amidine hydrochloride. It delves into the quantitative aspects of this inhibition, details the experimental protocols for its characterization, and visualizes the underlying molecular mechanisms and experimental workflows.

Mechanism of Action

D-Cl-amidine, a D-amino acid-based analog of the pan-PAD inhibitor Cl-amidine, functions as a mechanism-based, irreversible inhibitor of PAD1.[1] Its core mechanism of action involves the covalent modification of a critical cysteine residue within the active site of the PAD1 enzyme.[1] This irreversible binding effectively inactivates the enzyme, preventing it from catalyzing the post-translational conversion of arginine residues to citrulline on substrate proteins.[1] The unique stereochemistry of D-Cl-amidine, with the inversion from the L- to the D-amino acid form, significantly enhances its selectivity for PAD1 over other PAD isozymes.[1][2]

The inhibition of PAD1 by D-Cl-amidine has been demonstrated to induce significant downstream cellular effects, most notably the induction of apoptosis in cancer cells that express PAD1.[1][3] This pro-apoptotic effect is marked by an increase in the activity of caspase-3 in cells treated with D-Cl-amidine.[1][4]

Quantitative Inhibition Data

The potency and selectivity of D-Cl-amidine have been quantitatively assessed against various PAD isoforms. The following tables summarize the key inhibitory parameters, highlighting its preference for PAD1.

Table 1: Inactivation Efficiency of D-Cl-amidine against PAD Isozymes [1][2]

| PAD Isozyme | kinact/KI (M-1min-1) | Fold Selectivity for PAD1 |

| PAD1 | 13,500 | - |

| PAD2 | < 270 | > 50-fold |

| PAD3 | < 67.5 | > 200-fold |

| PAD4 | 1,350 | 10-fold |

Table 2: Comparative IC50 Values for Cl-amidine (L-isomer) [1][5][6][7][8]

| PAD Isozyme | IC50 (µM) |

| PAD1 | 0.8 |

| PAD3 | 6.2 |

| PAD4 | 5.9 |

Experimental Protocols

Detailed methodologies for key experiments to characterize the inhibition of PAD1 by D-Cl-amidine are provided below.

1. In Vitro PAD Activity and Inhibition Assay

-

Objective: To determine the enzymatic activity of PAD1 and its inhibition by D-Cl-amidine.[1]

-

Principle: This assay quantifies the rate of citrulline production from a substrate. The inhibition is measured by the decrease in product formation in the presence of the inhibitor.[1]

-

-

Recombinant human PAD1 enzyme

-

Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE) or a peptide substrate like acetylated histone H4 peptide (AcH4-5)

-

Reaction Buffer: e.g., 100 mM HEPES (pH 7.6), 50 mM NaCl, 10 mM CaCl2, 2 mM DTT

-

This compound stock solution

-

Detection Reagent for citrulline (e.g., diacetyl monoxime-based method)

-

-

-

Prepare serial dilutions of D-Cl-amidine in the reaction buffer.

-

In a 96-well plate, add the reaction buffer and the PAD1 enzyme.

-

Add the different concentrations of D-Cl-amidine to the wells and pre-incubate for a defined period to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate.

-

Incubate the plate at 37°C for a specific time.

-

Stop the reaction (e.g., by adding a strong acid).

-

Add the colorimetric detection reagent, heat the plate, and then measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of PAD1 inhibition for each inhibitor concentration relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

-

2. Cell Viability Assay

-

Objective: To assess the effect of PAD1 inhibition by D-Cl-amidine on cell viability.

-

Principle: This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Materials:

-

PAD1-expressing cell line (e.g., MDA-MB-231)[4]

-

This compound

-

Cell culture medium and supplements

-

Reagent for viability assessment (e.g., MTT, XTT, or Cell Counting Kit-8)

-

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of D-Cl-amidine (e.g., 200-400 μM) and incubate for a specified period (e.g., 40 hours).[4][6]

-

Add the viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Express the results as a percentage of the viability of untreated control cells.

-

3. Caspase-3 Activity Assay

-

Objective: To measure the induction of apoptosis by D-Cl-amidine through the activation of caspase-3.[1]

-

Principle: This assay utilizes a specific caspase-3 substrate that releases a fluorescent or colorimetric molecule upon cleavage.[1]

-

Materials: [1]

-

PAD1-expressing cell line

-

This compound

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC)

-

Assay buffer

-

-

Procedure: [1]

-

Treat cells with D-Cl-amidine as described in the cell viability assay.

-

Lyse the cells to release the cellular contents.

-

Add the cell lysate to a 96-well plate containing the assay buffer and the caspase-3 substrate.

-

Incubate the plate, protected from light, at 37°C.

-

Measure the fluorescence or absorbance at regular intervals using a microplate reader.

-

Calculate the caspase-3 activity based on the rate of substrate cleavage.

-

Visualizations

The following diagrams illustrate the signaling pathway of PAD1 inhibition and a typical experimental workflow.

Caption: Signaling pathway of PAD1 inhibition by D-Cl-amidine leading to apoptosis.

Caption: Experimental workflow for determining PAD1 inhibition.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. selleck.co.jp [selleck.co.jp]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Cl-amidine >95% (HPLC), solid, PAD inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

D-Cl-amidine Hydrochloride: A Technical Guide to a Selective PAD1 Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of D-Cl-amidine hydrochloride as a potent and selective chemical probe for Protein Arginine Deiminase 1 (PAD1). This document details its mechanism of action, inhibitory activity, and experimental applications, offering a valuable resource for researchers investigating the role of PAD1 in health and disease.

Introduction

Protein Arginine Deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine residues to citrulline. This process, known as citrullination or deimination, plays a crucial role in various physiological and pathological processes. Dysregulation of PAD activity, particularly PAD1, has been implicated in the pathophysiology of various diseases, including cancer and inflammatory disorders.[1] D-Cl-amidine, a d-amino acid-based analog of the pan-PAD inhibitor Cl-amidine, has emerged as a highly selective and potent tool for studying the specific functions of PAD1.[2][3] Its enhanced selectivity for PAD1 over other PAD isozymes makes it an invaluable probe for dissecting the biological roles of this particular enzyme.[2]

Mechanism of Action

D-Cl-amidine functions as a mechanism-based, irreversible inhibitor of PAD1.[2] Its inhibitory action involves the covalent modification of a critical cysteine residue within the active site of the PAD1 enzyme.[2] This irreversible binding effectively inactivates the enzyme, preventing it from catalyzing the conversion of arginine to citrulline on its substrate proteins.[2] The unique stereochemistry of D-Cl-amidine, being a D-amino acid analog, is the key to its remarkable selectivity for PAD1.[2]

Quantitative Inhibitory Data

The potency and selectivity of D-Cl-amidine have been quantitatively assessed against various PAD isozymes. The following tables summarize the key inhibitory parameters, providing a comparative view of its activity.

Table 1: Inactivation Efficiency of D-Cl-amidine against PAD Isozymes [2]

| PAD Isozyme | kinact/KI (M-1min-1) | Fold Selectivity for PAD1 |

| PAD1 | 13500 | - |

| PAD2 | < 270 | > 50-fold |

| PAD3 | < 67.5 | > 200-fold |

| PAD4 | 1350 | 10-fold |

Table 2: Comparative IC50 Values for Cl-amidine (L-isomer) [2][4]

| PAD Isozyme | IC50 (μM) |

| PAD1 | 0.8 |

| PAD3 | 6.2 |

| PAD4 | 5.9 |

Note: Specific IC50 values for D-Cl-amidine are not as commonly reported as the more descriptive kinact/KI values for mechanism-based inhibitors.[2]

Signaling Pathways and Cellular Effects

Inhibition of PAD1 by D-Cl-amidine has been shown to have significant downstream cellular consequences, most notably the induction of apoptosis in cancer cells that express PAD1.[2][3] This pro-apoptotic effect is demonstrated by the increased activity of caspase-3 in cells treated with D-Cl-amidine.[2][3]

Caption: Signaling pathway illustrating PAD1 inhibition by D-Cl-amidine and subsequent induction of apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the interaction of D-Cl-amidine with PAD1.

In Vitro PAD Activity and Inhibition Assay

Objective: To determine the enzymatic activity of PAD1 and its inhibition by D-Cl-amidine.

Principle: This assay measures the rate of citrulline production from a substrate. The inhibition is quantified by the decrease in product formation in the presence of the inhibitor.

Materials:

-

Recombinant human PAD1 enzyme

-

Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE) or a peptide substrate (e.g., acetylated histone H4 peptide)[2]

-

Reaction Buffer: 100 mM HEPES (pH 7.6), 50 mM NaCl, 10 mM CaCl2, 2 mM DTT[2]

-

This compound stock solution (in a suitable solvent like DMSO)

-

Detection Reagent: Colorimetric reagent for citrulline detection (e.g., diacetyl monoxime-based method)[5]

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of D-Cl-amidine in the reaction buffer.

-

In a 96-well plate, add the PAD1 enzyme to the reaction buffer.

-

Add the different concentrations of D-Cl-amidine to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.[5]

-

Initiate the enzymatic reaction by adding the substrate to each well.

-

Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.[5]

-

Stop the reaction by adding a quenching solution (e.g., EDTA).[5]

-

Add the colorimetric detection reagent and incubate according to the manufacturer's protocol to allow for color development.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of PAD1 inhibition for each D-Cl-amidine concentration relative to the vehicle control and determine the kinact/KI or IC50 value.

Caption: A typical experimental workflow for an in vitro PAD1 inhibition assay.

Cell Viability Assay

Objective: To assess the effect of D-Cl-amidine on the viability of PAD1-expressing cells.

Principle: This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

-

PAD1-expressing cell line (e.g., MDA-MB-231 breast cancer cells)[2]

-

Complete cell culture medium

-

This compound

-

MTT or WST-1 reagent

-

96-well cell culture plate

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of D-Cl-amidine for a specified duration (e.g., 24-72 hours).[2]

-

Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Caspase-3 Activity Assay

Objective: To determine if D-Cl-amidine-induced cell death is mediated by apoptosis through the activation of caspase-3.

Principle: This assay utilizes a specific caspase-3 substrate that releases a fluorescent or colorimetric signal upon cleavage.

Materials:

-

PAD1-expressing cell line

-

This compound

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC)[2]

-

Assay buffer

Procedure:

-

Treat cells with D-Cl-amidine as described in the cell viability assay.

-

Lyse the cells to release the cellular contents.

-

Add the cell lysate to a reaction mixture containing the assay buffer and the caspase-3 substrate.

-

Incubate the reaction at 37°C.

-

Measure the fluorescence or absorbance over time. The rate of signal increase is proportional to the caspase-3 activity.[2]

Conclusion

This compound is a powerful and selective chemical probe for investigating the biological functions of PAD1. Its high selectivity, stemming from its unique D-amino acid structure, allows for the specific interrogation of PAD1's role in cellular processes and disease models. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize D-Cl-amidine in their studies, ultimately contributing to a better understanding of PAD1 biology and its potential as a therapeutic target.

References

Downstream Cellular Effects of D-Cl-amidine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Cl-amidine hydrochloride is a potent and selective inhibitor of Protein Arginine Deiminase 1 (PAD1), an enzyme that catalyzes the post-translational modification of proteins known as citrullination or deimination.[1][2] This modification, which converts arginine residues to citrulline, plays a crucial role in a variety of physiological and pathological processes, including gene regulation, inflammation, and autoimmune diseases.[3][4] D-Cl-amidine, a D-amino acid-based analog of the pan-PAD inhibitor Cl-amidine, exhibits enhanced selectivity for PAD1, making it a valuable tool for investigating the specific functions of this enzyme and a potential therapeutic agent.[2][5] This technical guide provides a comprehensive overview of the downstream cellular effects of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

Core Mechanism of Action

This compound functions as a mechanism-based, irreversible inhibitor of PAD1.[5] Its primary mode of action involves the covalent modification of a critical cysteine residue within the active site of the PAD1 enzyme.[5] This inactivation prevents the conversion of arginine to citrulline on substrate proteins, thereby modulating downstream cellular processes.[5] The D-stereoisomer configuration of D-Cl-amidine significantly enhances its selectivity for PAD1 over other PAD isoforms.[2][5]

Quantitative Inhibition Data

The inhibitory activity of D-Cl-amidine and its related compound, Cl-amidine, has been quantified against various PAD isoforms. This data is crucial for understanding their selectivity and potency.

Table 1: Inactivation Efficiency of D-Cl-amidine against PAD Isozymes [5]

| PAD Isozyme | kinact/KI (M-1min-1) | Fold Selectivity for PAD1 |

| PAD1 | 13500 | - |

| PAD2 | < 270 | > 50-fold |

| PAD3 | < 67.5 | > 200-fold |

| PAD4 | 1350 | 10-fold |

Table 2: Comparative IC50 Values for Cl-amidine Hydrochloride [6][7][8][9]

| PAD Isozyme | IC50 (μM) |

| PAD1 | 0.8 |

| PAD3 | 6.2 |

| PAD4 | 5.9 |

Key Downstream Cellular Effects

Inhibition of PAD1 by this compound triggers a cascade of downstream cellular events, impacting cell fate, inflammatory responses, and gene expression.

Induction of Apoptosis

A primary and well-documented effect of D-Cl-amidine is the induction of apoptosis, particularly in cancer cells expressing PAD1.[1][5] This pro-apoptotic activity is mediated, at least in part, through the activation of caspase-3.[1][2][5]

Table 3: Effect of D-Cl-amidine on Cell Viability and Caspase-3 Activity in MDA-MB-231 Cells [1][2]

| Concentration (µM) | % Cell Viability (relative to control) | Fold Increase in Caspase 3 Activity |

| 200 | Significantly Decreased | ~2.0 |

| 400 | Significantly Decreased | ~2.5 |

Table 4: Cytotoxicity of Cl-amidine in Various Cancer Cell Lines [9][10]

| Cell Line | IC50 (μM) |

| HL-60 (human leukemia) | 0.25 |

| MCF-7 (human breast cancer) | 0.05 |

| HT-29 (human colon cancer) | 1 |

The mechanism of apoptosis induction is linked to the inhibition of PAD1's role in suppressing pro-apoptotic pathways.

Inhibition of Neutrophil Extracellular Trap (NET) Formation

Neutrophil extracellular traps (NETs) are web-like structures of extracellular DNA decorated with histones and granular proteins, released by neutrophils to trap pathogens. However, excessive NET formation can contribute to inflammation and tissue damage.[11][12] PAD4-mediated citrullination of histones is a critical step in NETosis.[13] Cl-amidine has been shown to prevent histone H3 citrullination and subsequent NET formation.[6][8][10][13] This has significant implications for diseases characterized by excessive NETosis, such as sepsis and autoimmune disorders.[6][9][11]

Modulation of Signaling Pathways and Gene Expression

D-Cl-amidine and its analogs can influence various signaling pathways, thereby affecting gene expression and cellular responses.

-

NF-κB Pathway: Cl-amidine has been observed to decrease the activation of the NF-κB signaling pathway, which could contribute to its anti-inflammatory effects.[14]

-

STAT Activation: In dendritic cells, Cl-amidine attenuates LPS-induced STAT phosphorylation, leading to the suppression of inducible nitric oxide synthase (iNOS) expression.[15][16]

-

Gene Expression: By inhibiting PAD-mediated histone citrullination, D-Cl-amidine can influence chromatin structure and gene transcription.[4] For instance, Cl-amidine has been shown to alter the expression of genes associated with the p53 pathway.[17] It can also affect the expression of genes involved in keratinocyte differentiation.[18]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the cellular effects of this compound.

PAD Inhibition Assay (Colorimetric)

This assay quantifies the inhibitory effect of D-Cl-amidine on PAD enzyme activity.

-

Principle: The assay measures the amount of citrulline produced from a synthetic substrate in the presence and absence of the inhibitor. The citrulline is detected colorimetrically.

-

Materials:

-

Recombinant human PAD1 enzyme

-

Assay Buffer: 100 mM Tris-HCl (pH 7.6), 10 mM CaCl₂, 5 mM DTT

-

Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE)

-

This compound

-

Colorimetric detection reagents (e.g., diacetyl monoxime-based)

-

96-well microplate and reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the PAD1 enzyme to each well.

-

Add the D-Cl-amidine dilutions to the respective wells and pre-incubate.

-

Initiate the reaction by adding the BAEE substrate.

-

Incubate at 37°C for a defined period.

-

Stop the reaction and add the colorimetric detection reagents.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of inhibition and determine the IC50 value.[19]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Suppression of colitis in mice by Cl-amidine: a novel peptidylarginine deiminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

- 10. stemcell.com [stemcell.com]

- 11. Cl-amidine confers organ protection and improves survival in hemorrhagic shock rats via the PAD4-CitH3-NETs axis | PLOS One [journals.plos.org]

- 12. Inhibition of Neutrophil Extracellular Traps Formation by Cl-Amidine Alleviates Lipopolysaccharide-Induced Endometritis and Uterine Tissue Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cl-Amidine Prevents Histone 3 Citrullination and Neutrophil Extracellular Trap Formation, and Improves Survival in a Murine Sepsis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. The Peptidylarginine Deiminase Inhibitor Cl-Amidine Suppresses Inducible Nitric Oxide Synthase Expression in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Peptidylarginine Deiminase Inhibitor Cl-Amidine Suppresses Inducible Nitric Oxide Synthase Expression in Dendritic Cells [mdpi.com]

- 17. Council on Undergraduate Research (CUR) - Peptidylarginine Deiminase 4 Inhibitor Cl-Amidine and Rapamycin Exhibit Synergistic Anticancer Effects on Endometrioid Adenocarcinoma Cells [ncur.secure-platform.com]

- 18. Peptidylarginine Deiminase Inhibitor Cl-amidine Attenuates Cornification and Interferes with the Regulation of Autophagy in Reconstructed Human Epidermis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

The Selectivity of D-Cl-amidine for PAD1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the selectivity of D-Cl-amidine for Protein Arginine Deiminase 1 (PAD1). D-Cl-amidine, a d-amino acid-based analog of the pan-PAD inhibitor Cl-amidine, demonstrates a notable preference for PAD1, positioning it as a valuable tool for investigating the specific roles of this isozyme in various physiological and pathological processes.[1] This document outlines the quantitative measures of its inhibitory action, details the experimental protocols for its characterization, and visualizes the underlying molecular mechanisms and experimental workflows.

Core Mechanism of Action

D-Cl-amidine functions as a mechanism-based, irreversible inhibitor of PAD1.[1] Its mode of action involves the covalent modification of a critical cysteine residue within the active site of the PAD1 enzyme.[1] This irreversible binding effectively inactivates the enzyme, preventing it from catalyzing the post-translational conversion of arginine residues to citrulline on its substrate proteins.[1] The key to its selectivity lies in the inversion of stereochemistry from the L-amino acid form (in Cl-amidine) to the D-amino acid form, which significantly enhances its specificity for PAD1 over other PAD isozymes.[1]

Inhibition of PAD1 by D-Cl-amidine has been demonstrated to induce significant downstream cellular effects, most notably the induction of apoptosis in cancer cells that express PAD1.[1][2] This pro-apoptotic effect is marked by an increase in the activity of caspase-3 in cells treated with the inhibitor.[1][2]

Quantitative Inhibition Data

The potency and selectivity of D-Cl-amidine have been quantitatively characterized, primarily through the determination of inactivation efficiency (kinact/KI). While specific IC50 values for D-Cl-amidine are not as commonly reported as for its L-isomer, the kinetic constants clearly illustrate its preference for PAD1. For comparative purposes, the IC50 values for the pan-PAD inhibitor L-Cl-amidine are also presented.

Table 1: Inactivation Efficiency of D-Cl-amidine against PAD Isozymes

| PAD Isozyme | kinact/KI (M-1min-1) | Fold Selectivity for PAD1 | Reference |

| PAD1 | 13,500 | - | [1][3] |

| PAD2 | < 270 | > 50-fold | [1] |

| PAD3 | < 67.5 | > 200-fold | [1] |

| PAD4 | 1,350 | 10-fold | [1] |

Table 2: Comparative IC50 Values for L-Cl-amidine (pan-PAD inhibitor)

| PAD Isozyme | IC50 (μM) | Reference |

| PAD1 | 0.8 | [1][4][5][6] |

| PAD3 | 6.2 | [1][4][5][6] |

| PAD4 | 5.9 | [4][5][6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor selectivity and efficacy. The following are key experimental protocols used to characterize the interaction of D-Cl-amidine with PAD1.

In Vitro PAD Activity and Inhibition Assay

Objective: To determine the enzymatic activity of PAD1 and its inhibition by D-Cl-amidine.

Principle: This assay measures the rate of citrulline production from a substrate. The inhibition is quantified by observing the decrease in product formation in the presence of the inhibitor.

Materials:

-

Recombinant human PAD1 enzyme

-

Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE) or a peptide substrate (e.g., acetylated histone H4 peptide)[1][3]

-

Reaction Buffer: 100 mM HEPES (pH 7.6), 50 mM NaCl, 10 mM CaCl₂, 2 mM DTT[1][3]

-

D-Cl-amidine

-

Reagents for colorimetric detection of citrulline (e.g., diacetyl monoxime-based method)[3]

-

96-well microplate

-

Incubator (37°C)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of D-Cl-amidine in the Assay Buffer.

-

In a 96-well plate, add a defined amount of recombinant PAD1 enzyme to each well.

-

Add the different concentrations of D-Cl-amidine to the respective wells. Include a vehicle control.

-

Pre-incubate the enzyme and inhibitor for a specified time at 37°C to allow for binding.

-

Initiate the enzymatic reaction by adding the substrate (e.g., BAEE) to all wells.[3]

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction (e.g., by adding a strong acid).

-

Quantify the amount of citrulline produced using a colorimetric method. This typically involves adding a color reagent mixture, heating, and then measuring the absorbance at a specific wavelength.[3]

-

Calculate the percentage of PAD1 inhibition for each inhibitor concentration relative to the vehicle control.

-